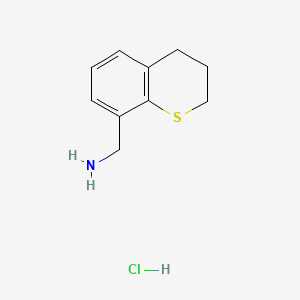
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanaminehydrochloride is a chemical compound that belongs to the class of benzothiopyrans It is characterized by the presence of a thiopyran ring fused with a benzene ring, along with a methanamine group attached to the 8th position of the thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Thiopyran Ring: The initial step involves the formation of the thiopyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a benzyl halide, with a thiol under basic conditions.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiopyran derivative with a suitable amine, such as methylamine, under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted amines, amides.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, affecting neural signaling and potentially providing therapeutic benefits in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
2H-1-Benzothiopyran, 3,4-dihydro-: This compound lacks the methanamine group and has different chemical properties and applications.
3-(3,4-Dihydro-2H-1-benzothiopyran-8-yl)-1-propanol:
1H-2-Benzothiopyran, 3,4-dihydro-: This compound has a different substitution pattern on the thiopyran ring, resulting in distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2803861-17-6 |
|---|---|
Molekularformel |
C10H14ClNS |
Molekulargewicht |
215.74 g/mol |
IUPAC-Name |
3,4-dihydro-2H-thiochromen-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1,3-4H,2,5-7,11H2;1H |
InChI-Schlüssel |
OWEFQWCEUUFRFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)CN)SC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



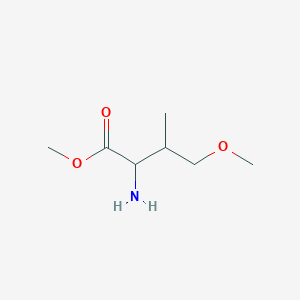
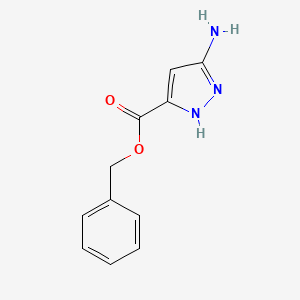
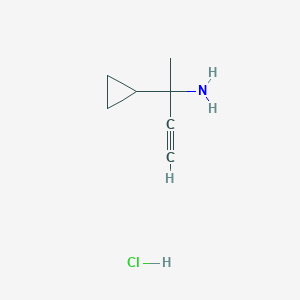
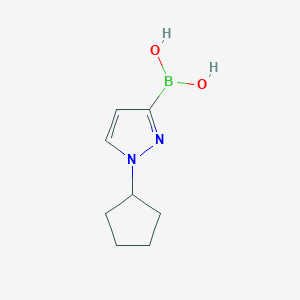



![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
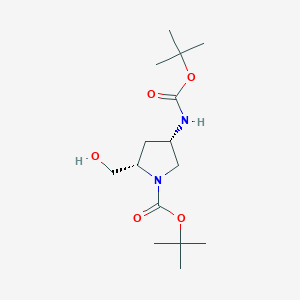
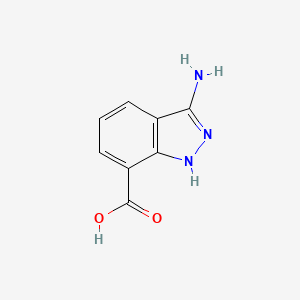
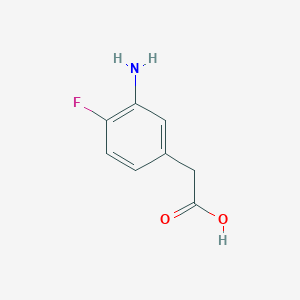

![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
